h-Lys-arg-thr-gly-gln-tyr-lys-leu-oh
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Overview
Description
The compound h-Lys-arg-thr-gly-gln-tyr-lys-leu-oh is a peptide consisting of eight amino acids: lysine, arginine, threonine, glycine, glutamine, tyrosine, lysine, and leucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like h-Lys-arg-thr-gly-gln-tyr-lys-leu-oh typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process involves:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is protected at its amino group.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Peptides like h-Lys-arg-thr-gly-gln-tyr-lys-leu-oh can undergo various chemical reactions, including:
Oxidation: This reaction can modify amino acids like tyrosine and cysteine.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create peptide analogs.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various amino acid derivatives.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free cysteine residues .
Scientific Research Applications
Peptides like h-Lys-arg-thr-gly-gln-tyr-lys-leu-oh have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and as catalysts in certain reactions.
Biology: Serve as signaling molecules, hormones, and enzyme substrates.
Medicine: Potential therapeutic agents for various diseases, including cancer and metabolic disorders.
Industry: Utilized in the development of biomaterials and as additives in cosmetics.
Mechanism of Action
The mechanism of action of peptides like h-Lys-arg-thr-gly-gln-tyr-lys-leu-oh involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can trigger a cascade of biochemical events, leading to the desired biological effect. For example, some peptides may bind to cell surface receptors, activating intracellular signaling pathways that regulate gene expression, cell growth, or apoptosis .
Comparison with Similar Compounds
Similar Compounds
Semaglutide: A glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes and obesity.
Aprotinin: A protease inhibitor used to reduce bleeding during surgery.
Uniqueness
Unlike semaglutide, which targets GLP-1 receptors, or aprotinin, which inhibits proteases, h-Lys-arg-thr-gly-gln-tyr-lys-leu-oh may have distinct molecular targets and mechanisms of action .
Properties
IUPAC Name |
2-[[6-amino-2-[[2-[[5-amino-2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H76N14O12/c1-24(2)21-33(43(69)70)57-38(64)29(10-5-7-19-46)55-41(67)32(22-26-12-14-27(60)15-13-26)56-39(65)31(16-17-34(48)61)53-35(62)23-52-42(68)36(25(3)59)58-40(66)30(11-8-20-51-44(49)50)54-37(63)28(47)9-4-6-18-45/h12-15,24-25,28-33,36,59-60H,4-11,16-23,45-47H2,1-3H3,(H2,48,61)(H,52,68)(H,53,62)(H,54,63)(H,55,67)(H,56,65)(H,57,64)(H,58,66)(H,69,70)(H4,49,50,51) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDSBTNBXZKKLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H76N14O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
993.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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